Cas no 2227882-70-2 ((2S)-1-(1,2-oxazol-3-yl)propan-2-amine)

(2S)-1-(1,2-oxazol-3-yl)propan-2-amine is a chiral amine derivative featuring an oxazole heterocycle, a structure of interest in medicinal chemistry and pharmaceutical research. The stereospecific (2S) configuration enhances its potential as a building block for enantioselective synthesis, particularly in the development of bioactive molecules. The oxazole moiety contributes to its versatility in forming hydrogen bonds and π-π interactions, making it valuable for ligand design and drug discovery. Its well-defined stereochemistry and functional group compatibility allow for precise modifications in complex synthetic routes. This compound is typically utilized in academic and industrial settings for probing structure-activity relationships or as an intermediate in targeted molecular synthesis.
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine structure
2227882-70-2 structure
Product name:(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
CAS No:2227882-70-2
MF:C6H10N2O
MW:126.156401157379
CID:6167244
PubChem ID:165715766

(2S)-1-(1,2-oxazol-3-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(1,2-oxazol-3-yl)propan-2-amine
    • EN300-1807708
    • 2227882-70-2
    • Inchi: 1S/C6H10N2O/c1-5(7)4-6-2-3-9-8-6/h2-3,5H,4,7H2,1H3/t5-/m0/s1
    • InChI Key: QUFSHNUATDEMDT-YFKPBYRVSA-N
    • SMILES: O1C=CC(C[C@H](C)N)=N1

Computed Properties

  • Exact Mass: 126.079312947g/mol
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 52Ų

(2S)-1-(1,2-oxazol-3-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1807708-0.5g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
0.5g
$2033.0 2023-09-19
Enamine
EN300-1807708-0.25g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
0.25g
$1948.0 2023-09-19
Enamine
EN300-1807708-5.0g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
5g
$6140.0 2023-06-02
Enamine
EN300-1807708-1.0g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
1g
$2118.0 2023-06-02
Enamine
EN300-1807708-5g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
5g
$6140.0 2023-09-19
Enamine
EN300-1807708-10g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
10g
$9105.0 2023-09-19
Enamine
EN300-1807708-10.0g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
10g
$9105.0 2023-06-02
Enamine
EN300-1807708-0.1g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
0.1g
$1863.0 2023-09-19
Enamine
EN300-1807708-2.5g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
2.5g
$4150.0 2023-09-19
Enamine
EN300-1807708-0.05g
(2S)-1-(1,2-oxazol-3-yl)propan-2-amine
2227882-70-2
0.05g
$1779.0 2023-09-19

Additional information on (2S)-1-(1,2-oxazol-3-yl)propan-2-amine

Comprehensive Overview of (2S)-1-(1,2-oxazol-3-yl)propan-2-amine (CAS No. 2227882-70-2)

The compound (2S)-1-(1,2-oxazol-3-yl)propan-2-amine (CAS No. 2227882-70-2) is a chiral amine derivative featuring a 1,2-oxazole ring, a heterocyclic scaffold known for its versatility in medicinal chemistry and material science. This molecule has garnered significant attention due to its potential applications in drug discovery, particularly as a pharmacophore or intermediate in synthesizing bioactive molecules. Researchers are increasingly exploring its role in modulating central nervous system (CNS) targets, given its structural similarity to neurotransmitters like dopamine and serotonin.

In recent years, the demand for chiral amines like (2S)-1-(1,2-oxazol-3-yl)propan-2-amine has surged, driven by their utility in asymmetric synthesis and enantioselective catalysis. The compound's oxazole moiety is particularly noteworthy, as it often enhances metabolic stability and binding affinity in drug candidates. This aligns with the growing trend of fragment-based drug design (FBDD), where small molecular fragments are optimized to improve drug-like properties. Laboratories worldwide are investigating its potential in neurodegenerative disease research, a hot topic in 2023 due to rising global health concerns.

From a synthetic chemistry perspective, CAS No. 2227882-70-2 serves as a valuable building block for constructing N-heterocyclic compounds. Its propan-2-amine backbone allows for facile derivatization, enabling the creation of libraries for high-throughput screening. The compound's stereochemical purity (2S-configuration) is critical for applications requiring enantioselectivity, such as enzyme inhibition or receptor modulation. Recent publications highlight its use in developing allosteric modulators for G-protein-coupled receptors (GPCRs), a key focus area in modern pharmacology.

The physicochemical properties of (2S)-1-(1,2-oxazol-3-yl)propan-2-amine—including its logP, solubility, and hydrogen-bonding capacity—make it suitable for blood-brain barrier (BBB) penetration, a sought-after feature in CNS drug development. This has led to its inclusion in studies targeting mood disorders and cognitive enhancement, topics frequently searched in academic and pharmaceutical circles. Additionally, its oxazole ring contributes to photostability, an advantage for compounds intended for long-term storage or light-exposed applications.

In material science, derivatives of this compound are being explored for their ligand properties in metal-organic frameworks (MOFs) and as corrosion inhibitors. The 1,2-oxazole group's electron-rich nature facilitates coordination with transition metals, opening avenues for catalytic applications. Sustainability-focused research also investigates its potential in green chemistry processes, aligning with the industry's shift toward eco-friendly synthesis methods.

Quality control of CAS No. 2227882-70-2 typically involves advanced analytical techniques like chiral HPLC and LC-MS to ensure enantiomeric purity—a critical parameter given the rising regulatory emphasis on stereoselective synthesis. Suppliers often provide detailed certificates of analysis (CoA) to meet the stringent requirements of pharmaceutical clients, reflecting the compound's high-value status.

Future research directions for (2S)-1-(1,2-oxazol-3-yl)propan-2-amine may include its integration into proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, both trending topics in drug discovery forums. Its structural flexibility positions it as a promising candidate for addressing unmet medical needs, particularly in precision medicine approaches tailored to genetic profiles.

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